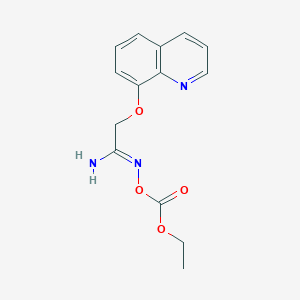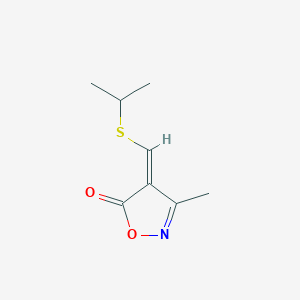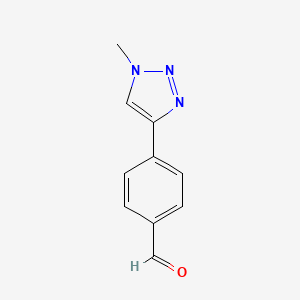
4-(1-methyl-1H-1,2,3-triazol-4-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methyl-1H-1,2,3-triazol-4-yl)benzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a 1-methyl-1H-1,2,3-triazole ring at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-methyl-1H-1,2,3-triazol-4-yl)benzaldehyde typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored for its efficiency and high yield. The general procedure involves the reaction of 4-azidobenzaldehyde with 1-methyl-1H-1,2,3-triazole under copper(I) catalysis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the CuAAC reaction makes it a viable option for large-scale synthesis. The use of water-soluble ligands, such as BTTES, can enhance reaction rates and reduce cytotoxicity, making the process more suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1-Methyl-1H-1,2,3-triazol-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-(1-Methyl-1H-1,2,3-triazol-4-yl)benzoic acid.
Reduction: 4-(1-Methyl-1H-1,2,3-triazol-4-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(1-Methyl-1H-1,2,3-triazol-4-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Mécanisme D'action
The biological activity of 4-(1-methyl-1H-1,2,3-triazol-4-yl)benzaldehyde and its derivatives is often attributed to their ability to interact with specific molecular targets. For instance, triazole-containing compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological pathways, such as neurotransmitter degradation in the case of acetylcholinesterase inhibition .
Comparaison Avec Des Composés Similaires
4-(1H-1,2,3-Triazol-4-yl)benzaldehyde: Lacks the methyl group on the triazole ring.
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)benzaldehyde: Contains a phenyl group instead of a methyl group on the triazole ring.
4-(1-Benzyl-1H-1,2,3-triazol-4-yl)benzaldehyde: Contains a benzyl group on the triazole ring.
Uniqueness: The presence of the methyl group on the triazole ring in 4-(1-methyl-1H-1,2,3-triazol-4-yl)benzaldehyde can influence its reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity towards molecular targets, making it a unique compound for specific applications .
Propriétés
Formule moléculaire |
C10H9N3O |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
4-(1-methyltriazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-13-6-10(11-12-13)9-4-2-8(7-14)3-5-9/h2-7H,1H3 |
Clé InChI |
PWJZIEZHWORVEQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=N1)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


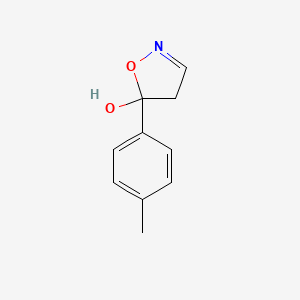
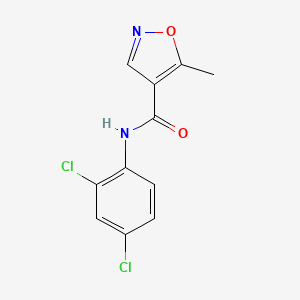
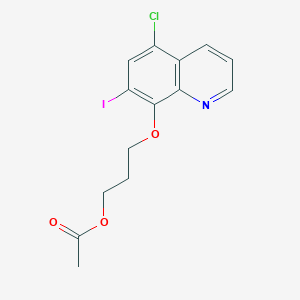
![2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid](/img/structure/B12892288.png)
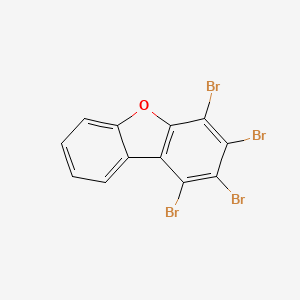


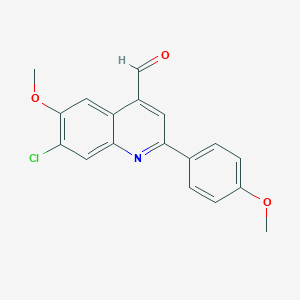
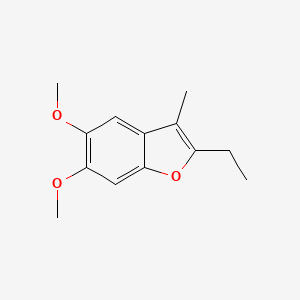
![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide](/img/structure/B12892343.png)
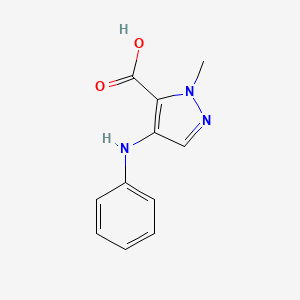
![1-Methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12892353.png)
